molecular formula C14H8ClF3N2O B13577178 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol

Cat. No.: B13577178
M. Wt: 312.67 g/mol
InChI Key: OEJGFWSDZMUOCE-UHFFFAOYSA-N
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Description

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is a chemical compound with the molecular formula C14H8ClF3N2O and a molecular weight of 312.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a benzodiazole ring, and a phenol group, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H8ClF3N2O

Molecular Weight

312.67 g/mol

IUPAC Name

4-chloro-2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]phenol

InChI

InChI=1S/C14H8ClF3N2O/c15-8-2-4-12(21)9(6-8)13-19-10-3-1-7(14(16,17)18)5-11(10)20-13/h1-6,21H,(H,19,20)

InChI Key

OEJGFWSDZMUOCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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